molecular formula C21H23N3O6 B12798435 Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate CAS No. 78397-59-8

Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate

Cat. No.: B12798435
CAS No.: 78397-59-8
M. Wt: 413.4 g/mol
InChI Key: LBZZPJBCEHJKTL-UHFFFAOYSA-N
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Description

NSC 522619, also known as trans-4-aminocyclohexanol hydrochloride, is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of cyclohexanol and is characterized by the presence of an amino group and a hydroxyl group on the cyclohexane ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-aminocyclohexanol hydrochloride typically involves the reduction of 4-nitrocyclohexanol. The process begins with the nitration of cyclohexanol to form 4-nitrocyclohexanol, which is then reduced using hydrogen gas in the presence of a palladium catalyst to yield trans-4-aminocyclohexanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of trans-4-aminocyclohexanol hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Trans-4-aminocyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to form the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of trans-4-aminocyclohexanol.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Trans-4-aminocyclohexanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4-aminocyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups on the cyclohexane ring allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Trans-4-aminocyclohexanol hydrochloride can be compared with other similar compounds, such as:

    Cyclohexanol: Lacks the amino group, making it less versatile in chemical reactions.

    4-Aminocyclohexanol: Similar structure but without the hydrochloride salt, affecting its solubility and reactivity.

    Cyclohexanone: An oxidized form of cyclohexanol, used in different applications.

The uniqueness of trans-4-aminocyclohexanol hydrochloride lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

78397-59-8

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate

InChI

InChI=1S/C21H23N3O6/c1-30-19(27)13-23-21(29)16(11-14-7-3-2-4-8-14)24-18(26)12-22-20(28)15-9-5-6-10-17(15)25/h2-10,16,25H,11-13H2,1H3,(H,22,28)(H,23,29)(H,24,26)

InChI Key

LBZZPJBCEHJKTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2O

Origin of Product

United States

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